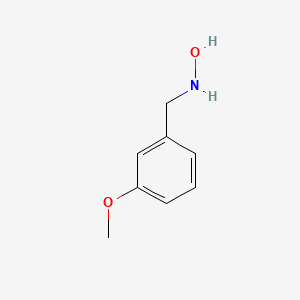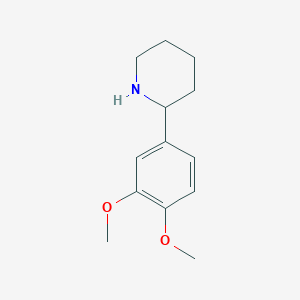![molecular formula C14H21N B13539430 N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}0^{5,9}]undecan-4-amine is a polycyclic amine compound characterized by its unique cage-like structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone, followed by a series of reactions including [2+2] photo-cycloaddition, carbonyl protection, lithium aluminum hydride reduction, hydrolysis, and Huang-Minlon reduction . The optimal conditions for these reactions include specific temperatures, solvents, and reaction times to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Mecanismo De Acción
The mechanism by which N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects are believed to be mediated through the inhibition of apoptotic pathways and the modulation of neurotransmitter systems . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of effects.
Comparación Con Compuestos Similares
Similar Compounds
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-dione : This compound shares a similar polycyclic structure and is used in similar applications .
- Adamantane derivatives : These compounds also have cage-like structures and are used in antiviral and neuroprotective applications .
Uniqueness
N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is unique due to its specific structural configuration and the presence of the isopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
N-propan-2-ylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine |
InChI |
InChI=1S/C14H21N/c1-5(2)15-14-12-8-3-6-7-4-9(10(6)12)13(14)11(7)8/h5-15H,3-4H2,1-2H3 |
Clave InChI |
QTOODEBDJJCURP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1C2C3CC4C2C5C1C3C4C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


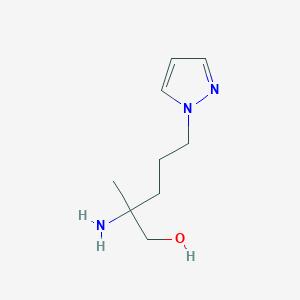
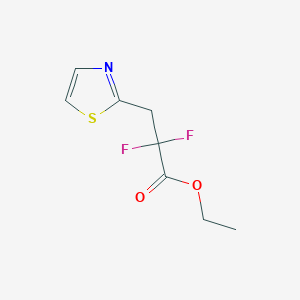
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13539360.png)


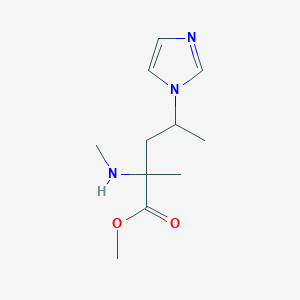
![tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate](/img/structure/B13539388.png)

![1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13539401.png)
